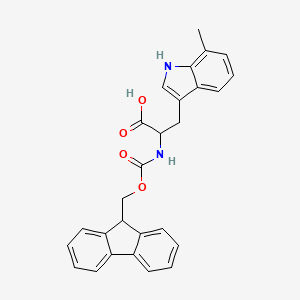

Fmoc-7-methyl-DL-tryptophan

描述

Significance of Non-Canonical Amino Acids (ncAAs) in Peptide and Protein Research

The foundation of life's vast array of proteins is built upon a set of just 20 canonical amino acids. acs.org However, the field of chemical biology has increasingly turned to non-canonical amino acids (ncAAs) to overcome the limitations of this natural toolkit. acs.orgnih.gov These synthetic analogues offer novel chemical functionalities and structural properties, enabling the design and synthesis of peptides and proteins with enhanced characteristics. nih.govresearchgate.net

Role in Expanding the Amino Acid Repertoire for Biomolecular Design

The introduction of ncAAs into peptide and protein sequences is a powerful strategy for expanding the chemical diversity of these biomolecules. researchgate.net This expansion allows medicinal chemists and biochemists to construct designer peptides and proteins with tailored properties. acs.orgnih.gov By moving beyond the 20 standard amino acids, researchers can introduce new functional groups, alter stereochemistry, and create unique side-chain architectures. nih.govnih.gov This expanded repertoire is inspired by nature, where non-ribosomal peptides and post-translationally modified peptides often feature ncAAs that contribute to their biological activity. nih.gov The ability to incorporate ncAAs provides a powerful tool for a wide range of applications, from developing novel therapeutics to probing the intricacies of protein function. researchgate.netmdpi.com

The Fmoc Protecting Group Strategy in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, and the fluorenylmethoxycarbonyl (Fmoc) protecting group plays a pivotal role in this process. altabioscience.com The Fmoc strategy, developed by Carpino and Han in 1970, has become the method of choice for many researchers due to its mild reaction conditions and efficiency. altabioscience.comseplite.com

Principles of Fluorenylmethoxycarbonyl (Fmoc) Chemistry for Amino Acid Protection

In SPPS, amino acids are added sequentially to a growing peptide chain that is anchored to a solid support. iris-biotech.de To ensure that the correct peptide bond is formed, the α-amino group of the incoming amino acid must be temporarily blocked or "protected." altabioscience.com The Fmoc group serves as this temporary shield. iris-biotech.dewikipedia.org It is attached to the amino group of the amino acid, preventing it from reacting out of turn. altabioscience.com After the amino acid has been successfully coupled to the peptide chain, the Fmoc group is removed in a process called deprotection, typically using a weak base like piperidine. iris-biotech.dewikipedia.org This exposes the amino group, making it ready to form a peptide bond with the next amino acid in the sequence. wikipedia.org This cycle of coupling and deprotection is repeated until the desired peptide is synthesized. iris-biotech.de The Fmoc group's high UV absorbance also allows for real-time monitoring of the reaction progress. seplite.com

Orthogonality and Compatibility with Diverse Side-Chain Protecting Groups

A key advantage of the Fmoc strategy is its orthogonality. altabioscience.comtotal-synthesis.com In peptide synthesis, orthogonality refers to the ability to remove one type of protecting group without affecting others. iris-biotech.defiveable.me The Fmoc group is base-labile, meaning it is removed by a base. wikipedia.org In contrast, the protecting groups used for the reactive side chains of many amino acids are acid-labile, meaning they are removed by a strong acid like trifluoroacetic acid (TFA). altabioscience.comiris-biotech.de This difference in chemical lability allows for the selective removal of the Fmoc group at each step of the synthesis without disturbing the side-chain protecting groups. altabioscience.com These side-chain protectors remain intact until the very end of the synthesis when they are cleaved off simultaneously with the peptide from the solid support using a strong acid. iris-biotech.de This orthogonal scheme is crucial for the successful synthesis of complex peptides with a variety of functional groups. altabioscience.comfiveable.me

Position of Fmoc-7-methyl-DL-tryptophan as a Specialized Building Block

This compound is a specialized building block used in peptide synthesis. anaspec.com It is a derivative of the amino acid tryptophan, featuring a methyl group at the 7-position of the indole (B1671886) ring and an Fmoc protecting group on the amine. chemimpex.comontosight.ai The "DL" designation indicates that it is a racemic mixture, containing both the D and L stereoisomers.

The methylation at the 7-position of the indole ring can influence the peptide's properties, potentially enhancing stability and altering its interaction with biological targets. chemimpex.comontosight.ai Tryptophan derivatives are of particular interest in drug development due to their role as precursors to neurotransmitters like serotonin (B10506). chemimpex.comchemimpex.com The Fmoc group facilitates its incorporation into peptide chains using standard SPPS protocols. chemimpex.comchemimpex.com As a non-canonical amino acid, this compound allows researchers to introduce a unique structural motif into peptides, which can be valuable for studying structure-activity relationships and developing novel peptide-based therapeutics. chemimpex.comchemimpex.com For example, 7-methyl-DL-tryptophan is a key precursor in the biosynthesis of some non-ribosomal peptide antibiotics. medchemexpress.com

| Property | Description |

| Chemical Name | N-α-Fluorenylmethoxycarbonyl-7-methyl-DL-tryptophan |

| Abbreviation | Fmoc-7-Me-DL-Trp-OH |

| Molecular Formula | C27H24N2O4 |

| Molecular Weight | 440.49 g/mol |

| Key Features | - 7-methyl group: Modifies the properties of the tryptophan side chain. - Fmoc group: Enables use in Fmoc-based solid-phase peptide synthesis. - DL-racemate: A mixture of D and L isomers. |

| Applications | - Incorporation of a non-canonical amino acid into peptides. - Probing peptide structure and function. - Development of peptide-based therapeutics. |

General Utility in Synthetic Peptide and Protein Engineering

The primary application of this compound is in solid-phase peptide synthesis (SPPS), a cornerstone technique in protein science that allows for the chemical construction of peptides and small proteins. peptide.comnih.gov In Fmoc-based SPPS, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid resin support. The Fmoc group protects the alpha-amino group of the incoming amino acid, preventing self-polymerization during the coupling reaction. ontosight.aipeptide.com After each successful coupling, the Fmoc group is removed by treatment with a mild base, typically piperidine, to liberate the N-terminal amine for the next coupling cycle. peptide.comnih.gov

The use of this compound as a building block in this process allows for the precise incorporation of a methylated tryptophan residue at any desired position within a peptide sequence. chemimpex.comchembk.com This modification is a key strategy in protein engineering, where researchers aim to study structure-function relationships. chemimpex.com The introduction of the 7-methyl group can confer specific biophysical properties to the peptide:

Enhanced Stability: The methyl group can increase the stability of the resulting peptide. chemimpex.com

Modified Hydrophobicity: It alters the hydrophobicity of the tryptophan side chain, which can influence peptide folding and its interactions with other molecules, such as lipid membranes. cambridge.org

Probing Molecular Interactions: By replacing a natural tryptophan with its 7-methyl analog, scientists can probe the specific role of that residue in protein-protein or protein-ligand interactions. For instance, the chemical synthesis of the Ras-binding domain (RBD) of c-Raf-1 has been achieved by incorporating an unnatural tryptophan analog to create a protein with distinct fluorescent properties, enabling detailed kinetic studies of its interaction with the Ras protein. pnas.org This approach demonstrates the general utility of incorporating modified amino acids like 7-methyl-tryptophan to create powerful molecular probes. pnas.org

Contribution to Molecular Engineering Approaches in Pharmaceutical Sciences

In pharmaceutical sciences, molecular engineering is employed to design and create novel therapeutic agents and diagnostic tools with improved efficacy and specificity. This compound contributes significantly to these efforts. The enhanced stability and altered solubility imparted by the 7-methyl group are highly desirable attributes for drug candidates. chemimpex.com

Key contributions include:

Development of Novel Pharmaceuticals: The compound is used in the design of new drug candidates, particularly those intended to target specific biological receptors. chemimpex.com Its structural similarity to the essential amino acid tryptophan makes it a candidate for modulating systems involving tryptophan, such as serotonin pathways, which is relevant in neuroscience research. chemimpex.com

Synthesis of Peptide Antibiotics: The unmodified core, 7-Methyl-DL-tryptophan, is recognized as a key precursor in the biosynthesis of various non-ribosomal peptide antibiotics. medchemexpress.com The availability of the Fmoc-protected version facilitates the laboratory synthesis of these complex antibacterial agents and their analogs, allowing for the development of new weapons against microbial resistance. medchemexpress.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C27H24N2O4 |

| Molecular Weight | 440.49 g/mol chemimpex.com |

| Appearance | White to off-white powder chemimpex.com |

| Solubility | Soluble in organic solvents (e.g., DMF, methanol, DMSO), insoluble in water chembk.com |

| Storage Conditions | 2 - 8 °C, stored in a dry and dark environment chemimpex.comchembk.com |

| Synonyms | Fmoc-D-Trp(7-Me)-OH chemimpex.com |

Structure

3D Structure

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-16-7-6-12-18-17(14-28-25(16)18)13-24(26(30)31)29-27(32)33-15-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-12,14,23-24,28H,13,15H2,1H3,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHWPPTURGLCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of Fmoc 7 Methyl Dl Tryptophan in Peptide and Protein Engineering

Design and Synthesis of Modified Peptides and Peptidomimetics

The synthesis of peptides containing non-canonical amino acids like 7-methyl-tryptophan is primarily achieved through Fmoc-based SPPS. nih.govpeptide.comluxembourg-bio.com This automated or manual step-wise process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support. luxembourg-bio.comuci.edu The use of Fmoc-7-methyl-DL-tryptophan allows for its precise placement within a peptide sequence to create novel peptidomimetics with unique functionalities.

This compound is utilized as a key building block in the synthesis of linear peptides to probe structure-activity relationships. chemimpex.comchemimpex.com By replacing a native tryptophan residue with its 7-methylated counterpart, researchers can investigate the role of the indole (B1671886) ring's electronic and steric properties in molecular recognition events. The methyl group can influence the peptide's local conformation and its interactions with binding partners. For example, studies on the LmrR protein, a dimeric multidrug transcriptional repressor, have utilized a methylated tryptophan analog to explore the importance of π-π stacking interactions in the drug-binding site. researchgate.netacs.orgnih.gov The substitution allows for a systematic evaluation of how modifying the electrostatic potential of the tryptophan side chain affects ligand binding affinity. researchgate.netacs.org

Peptide cyclization is a widely employed strategy to overcome the limitations of linear peptides, such as poor metabolic stability and high conformational flexibility. nih.govmdpi.com Introducing conformational constraints through cyclization can lead to enhanced binding affinity for biological targets and increased resistance to degradation by proteases. nih.gov The incorporation of tryptophan and its derivatives can facilitate novel cyclization strategies.

Recent methodologies have exploited the C7-position of the tryptophan indole ring for direct, late-stage peptide cyclization. One such efficient method involves a rhodium(III)-catalyzed C(7)-H maleimidation reaction. nih.gov This technique allows for the regioselective formation of a covalent bond, enabling the creation of stapled and macrocyclic peptides with high tolerance for various functional groups. nih.gov This approach is not limited by the position of the tryptophan residue within the peptide sequence, making it a versatile tool for generating conformationally constrained peptides. nih.gov

| Cyclization Strategy | Description | Key Features |

| Rhodium-Catalyzed C(7)-H Maleimidation | A late-stage cyclization method that forms a covalent bond with a maleimide (B117702) group at the C7 position of the tryptophan indole ring. nih.gov | High regioselectivity, tolerance of diverse functional groups, applicable to various peptide sequences. nih.gov |

| Head-to-Tail Cyclization | Formation of a standard amide bond between the N-terminal amine and the C-terminal carboxylic acid of a linear peptide precursor. | A common method to reduce conformational freedom and improve stability. nih.gov |

| Side-Chain to Side-Chain Cyclization | Covalent linkage between the side chains of two amino acid residues within the peptide sequence. | Creates unique structural constraints and can mimic natural peptide motifs. nih.gov |

This table summarizes various strategies for peptide cyclization, including a novel method that directly involves the C7 position of tryptophan.

The development of macrocyclic peptides is a burgeoning area of pharmaceutical chemistry, driven by their favorable drug-like properties. nih.gov The unique reactivity of the tryptophan indole ring, particularly when modified, provides a pathway to novel macrocyclic structures.

Nature itself provides templates for such motifs, as seen in streptide, a macrocyclic peptide that features an unprecedented covalent linkage between the side chains of lysine (B10760008) and the C7 position of tryptophan. nih.gov In synthetic chemistry, innovative methods like template-induced Friedel-Crafts macrocyclization reactions with tryptophan have been shown to efficiently generate a diversity of unique macrocycles from a single linear precursor. nih.gov Furthermore, the rhodium-catalyzed C(7)-H activation strategy can be used to create complex macrocycles, including those that can be further functionalized through "click" chemistry by coupling the incorporated maleimide ring with thiol-containing biomolecules. nih.govresearchgate.net These strategies expand the chemical space accessible to peptide engineers, allowing for the creation of macrocycles with novel and potent biological activities.

Modulation of Biomolecular Properties through 7-Methyltryptophan Incorporation

The addition of a methyl group to the C7 position of tryptophan's indole ring alters its physicochemical properties, impacting how the peptide interacts with its environment and biological targets. This modification can influence hydrophobicity, steric bulk, and the electronic nature of the indole ring, leading to significant changes in biomolecular function.

Protein-protein interactions (PPIs) and ligand-receptor binding are fundamental to most biological processes and represent important therapeutic targets. nih.govmdpi.com The "hot spots" that contribute most to the binding energy at these interfaces are often rich in aromatic residues like tryptophan. mdpi.com Modifying these key residues is a powerful strategy to modulate binding affinity and specificity.

The incorporation of a 7-methyltryptophan analog has been used to probe the energetic contributions of π-interactions in ligand binding. researchgate.netnih.gov In a study involving the bacterial transcriptional repressor LmrR, which binds aromatic drugs between two tryptophan residues (Trp96 and Trp96'), the native tryptophan was replaced with fluorinated and methylated analogs. nih.gov This systematic modification allowed for a detailed analysis of the electrostatic interactions driving drug binding. The study demonstrated that altering the indole ring's properties directly impacts the affinity for ligands, highlighting the potential of 7-methyltryptophan incorporation to fine-tune ligand-receptor interactions. nih.gov

| LmrR Variant | Ligand (Drug) | Dissociation Constant (Kd) (nM) | Fold Change vs. Wild-Type |

| Wild-Type (Trp96) | Daunomycin | 29 ± 2 | 1.0 |

| Wild-Type (Trp96) | Riboflavin | 100 ± 10 | 1.0 |

| Trp96 replaced with 4,5,6,7-tetrafluorotryptophan | Daunomycin | 2000 ± 300 | ~69x increase |

| Trp96 replaced with 4,5,6,7-tetrafluorotryptophan | Riboflavin | 600 ± 100 | 6x increase |

This table presents data on the binding affinity of the LmrR protein to different drug ligands. It shows how replacing the native Tryptophan (Trp96) with a modified analog significantly weakens the binding interaction (increases the Kd), demonstrating the critical role of the tryptophan side chain in ligand recognition. Data adapted from studies on LmrR. nih.gov

A major hurdle for the therapeutic use of peptides is their rapid degradation by proteases in the body. nih.gov The introduction of non-canonical amino acids and conformational constraints through cyclization are two of the most effective strategies to enhance peptide stability. nih.govmdpi.com The methyl group in 7-methyltryptophan can provide steric hindrance that shields adjacent peptide bonds from the active sites of proteolytic enzymes.

Moreover, the cyclization strategies enabled by the incorporation of modified tryptophan residues significantly enhance proteolytic resistance. nih.govnih.gov By locking the peptide into a constrained conformation, cyclization reduces its ability to fit into the active sites of proteases, thereby increasing its half-life in vivo. For instance, a cyclic peptide, C[RW]₅, demonstrated higher inhibitory activity against Src kinase compared to its linear counterpart, L(RW)₅, suggesting that the constrained structure contributes to improved potency, which is often correlated with enhanced stability. nih.gov

Influence on Membrane Permeability and Cellular Uptake

The incorporation of this compound into peptide sequences is a strategic approach to modulate their physicochemical properties, directly influencing their ability to cross biological membranes. The addition of a methyl group to the indole ring of tryptophan significantly increases the lipophilicity of the amino acid side chain. This enhanced lipophilicity can facilitate the passive diffusion of peptides across the lipid bilayer of cell membranes, a critical barrier for the cellular uptake of many therapeutic molecules. nih.gov

In peptide engineering, achieving a balance between hydrophilicity and lipophilicity is crucial for effective cellular penetration. While a certain degree of water solubility is necessary for bioavailability, increased lipid solubility can improve membrane permeability. The 7-methyl group on the tryptophan indole ring is less polar than other potential substituents, making methyl-derivatized peptides more lipid-soluble. This modification is explored in material science for developing functionalized polymers intended for drug delivery systems, leveraging the enhanced membrane interaction. chemimpex.com

Studies on tryptophan and its derivatives have shown that their permeation across phospholipid membranes is highly dependent on their physicochemical properties. nih.gov The increased hydrophobicity imparted by the methyl group in 7-methyl-tryptophan can lead to more favorable interactions with the nonpolar core of the cell membrane, thereby potentially increasing the rate of cellular uptake compared to peptides containing unmodified tryptophan.

| Feature | Unmodified Tryptophan | 7-Methyl-Tryptophan | Influence on Permeability |

| Side Chain Polarity | More Polar | Less Polar / More Lipophilic | Increased lipophilicity can enhance partitioning into the lipid bilayer. |

| Hydrophobicity (LogP) | Lower | Higher | Higher LogP values are generally correlated with increased passive membrane diffusion. |

| Membrane Interaction | Primarily at the membrane interface | Deeper penetration into the hydrophobic core | Facilitates translocation across the cell membrane. |

Tuning of Conformational Rigidity for Structure-Function Relationships

This "conformational locking" is a valuable strategy in structure-function relationship studies. chemimpex.com Many peptides adopt a specific three-dimensional structure to bind to their biological targets. By incorporating 7-methyl-tryptophan, researchers can stabilize a particular conformation that may be more biologically active or have a higher affinity for its receptor. The steric bulk of the methyl group can influence side-chain packing within hydrophobic domains of a protein or peptide, altering its folding and final tertiary structure.

The ability to modulate conformational rigidity allows for a systematic investigation of how a peptide's structure relates to its biological activity, stability, and receptor selectivity. This makes this compound a useful building block in protein engineering and the development of peptidomimetics with precisely controlled structural features. chemimpex.com

| Parameter | Effect of 7-Methyl Group | Implication for Structure-Function Studies |

| Steric Hindrance | Increased bulk on the indole ring | Restricts side-chain rotation and local peptide backbone flexibility. |

| Conformational Space | Reduced for the Trp side chain | Stabilizes specific peptide conformations, potentially enhancing binding affinity. |

| Side-Chain Packing | Alters interactions in hydrophobic cores | Can influence overall protein folding and stability. |

| Peptide Design | Allows for rational design of constrained peptides | Facilitates the investigation of bioactive conformations. |

Development of Bioconjugates and Functionalized Biomolecules

This compound is a valuable precursor in the synthesis of complex bioconjugates and functionalized biomolecules. Its use as a building block allows for the creation of peptides with enhanced properties that can then be linked to other molecules, such as drugs, imaging agents, or targeting ligands. chemimpex.comchemimpex.com

Orthogonal Functionalization Strategies for Site-Specific Labeling

While the methyl group itself is relatively inert, the tryptophan indole ring, particularly at positions not occupied by the methyl group, can be a target for site-specific modification. More importantly, the synthetic strategies used to produce 7-substituted tryptophans can be adapted to introduce other functional groups at this position, enabling orthogonal functionalization. An orthogonal protecting group strategy involves using multiple protecting groups (e.g., Fmoc, Boc, Trt) that can be removed under different chemical conditions, allowing for the stepwise and site-specific modification of a complex molecule. luxembourg-bio.com

For example, a synthetic route could be designed to place a functional handle at the 7-position instead of a methyl group, which could then be used for site-specific labeling after the peptide has been synthesized. This approach provides precise control over the location of conjugation, ensuring that the biological activity of the peptide is not compromised.

Bioorthogonal Reactions (e.g., Click Chemistry) for Post-Synthetic Modification

Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. "Click chemistry" is a prominent example of this, often involving the rapid and high-yield formation of a covalent bond between two molecules.

Research has demonstrated that the C7 position of the tryptophan ring can be functionalized with groups suitable for click chemistry. nih.gov For instance, tryptophan residues within a peptide can be modified to bear a maleimide group at the C7 position. nih.gov This maleimide-decorated tryptophan can then rapidly and efficiently react with thiol-containing molecules (e.g., cysteine residues in another protein or a thiol-modified drug) via a Michael addition reaction. nih.gov This strategy allows for the post-synthetic modification of peptides and proteins, enabling the creation of peptide-drug conjugates or the attachment of imaging agents. nih.gov The use of Fmoc-protected amino acids with such reactive handles is compatible with standard solid-phase peptide synthesis (SPPS). nih.gov

| Reaction Type | Functional Group on Trp | Reacts With | Application |

| Michael Addition | Maleimide | Thiol (e.g., Cysteine) | Peptide cyclization, peptide-drug conjugation. nih.gov |

| Inverse electron-demand Diels-Alder | Tetrazine | Trans-cyclooctene | PET imaging agent development, peptide probes. nih.gov |

Applications in Targeted Drug Delivery and Diagnostic Tool Development

The unique properties conferred by 7-methyl-tryptophan make it a component in the development of sophisticated biomedical tools. The enhanced metabolic stability and membrane permeability can be leveraged for creating more effective drug delivery systems. By incorporating this modified amino acid into a targeting peptide, a conjugate can be designed to deliver a therapeutic payload more efficiently to specific cells or tissues.

In diagnostics, peptides containing functionalized 7-substituted tryptophans can be conjugated to fluorescent dyes or radioisotopes for use as imaging agents. The ability to perform site-specific labeling via bioorthogonal reactions ensures that the imaging moiety is attached at a precise location, leading to more reliable and sensitive diagnostic tools. nih.gov The development of such peptide-based agents is a key area of research in medicinal chemistry, with applications in oncology and neurobiology. chemimpex.comchemimpex.com

Structural and Conformational Studies of 7 Methyltryptophan Containing Biomolecules

Conformational Analysis in Peptides and Proteins

The conformation of a peptide or protein is a delicate balance of various intramolecular and intermolecular forces. The addition of a methyl group to the tryptophan side chain can influence this balance.

Influence of 7-Methyl Substitution on Tryptophan Side Chain Rotamer Populations

The orientation of the tryptophan side chain is defined by a series of dihedral angles, with the most significant being χ1 and χ2. The distribution of these angles, known as rotamer populations, is influenced by the local environment. A methyl group at the 7-position would likely introduce steric hindrance that could shift the equilibrium of these rotamer populations, favoring conformations that minimize steric clashes with the peptide backbone or surrounding residues.

Effects on Peptide Backbone Conformation and Secondary Structural Elements

Changes in the preferred side-chain conformation of 7-methyltryptophan can, in turn, affect the local peptide backbone, potentially influencing the formation and stability of secondary structures like α-helices and β-sheets. The increased size of the side chain could disrupt the tight packing often found in these structural motifs. Studies on tryptophan-rich peptides have shown that interactions of the indole (B1671886) ring with the peptide backbone can influence secondary structure formation, with a tendency to favor helical structures in some sequences. ias.ac.in

Investigation of Aromatic Stacking and Cation-π Interactions in Molecular Recognition

The electron-rich indole ring of tryptophan frequently participates in aromatic stacking and cation-π interactions, which are crucial for molecular recognition and protein stability. The electron-donating nature of a methyl group at the 7-position would be expected to enhance the π-electron density of the indole ring, potentially strengthening cation-π interactions with positively charged residues like lysine (B10760008) and arginine. However, the steric bulk of the methyl group could also alter the optimal geometry for these interactions.

Spectroscopic Probes for Structural Elucidation

The intrinsic fluorescence of the tryptophan indole ring is a powerful tool for probing protein structure and dynamics.

Fluorescence Spectroscopy in Protein Structural and Dynamics Studies

Tryptophan fluorescence is highly sensitive to the polarity of its local environment. nih.govnih.gov The introduction of a methyl group can modify the photophysical properties of the fluorophore, providing a unique spectroscopic signature.

Excitation-Emission Spectroscopy (EES) for Quantum Yield and Spectral Maxima Determination

| Parameter | Description | Expected Influence of 7-Methyl Substitution |

| Quantum Yield (Φ) | The ratio of the number of photons emitted to the number of photons absorbed. | May be altered due to changes in the electronic properties and non-radiative decay pathways of the indole ring. |

| Spectral Maxima (λmax) | The wavelength at which the fluorescence emission intensity is highest. | The position of the emission maximum is sensitive to the polarity of the environment and could be shifted by the presence of the methyl group. |

Time-Resolved Fluorescence for Lifetime Measurements and Quenching Mechanisms

Time-resolved fluorescence spectroscopy is a powerful technique for probing the local environment and dynamics of a fluorophore. For tryptophan and its analogues, the fluorescence lifetime—the average time the molecule spends in the excited state before returning to the ground state—is highly sensitive to its immediate surroundings. The fluorescence decay of tryptophan in an aqueous solution is often complex and requires a multi-exponential model to be accurately described, which is typically attributed to the existence of different rotamers of the alanine side chain. nih.gov

While specific fluorescence lifetime data for 7-methyltryptophan is not extensively documented in publicly available literature, the principles can be understood from studies of tryptophan and closely related analogues like 7-azatryptophan. For instance, the fluorescence decay of L-tryptophan in an aqueous solution at neutral pH is characterized by a biexponential decay with lifetimes of approximately 3.14 ns and 0.51 ns. nih.gov Peptides containing tryptophan also exhibit multi-exponential decays; for example, the dipeptide Glycyl-Tryptophan (GW) has lifetimes of 0.33 ns and 1.39 ns. nih.gov The introduction of a methyl group at the 7-position is expected to influence these lifetimes due to its electron-donating nature, which can affect the energy of the excited state.

Fluorescence quenching studies provide further insights into the accessibility of the tryptophan analogue to the solvent and other molecules. Quenching refers to any process that decreases the fluorescence intensity of a sample and can occur through various mechanisms, including collisional (dynamic) quenching and the formation of a non-fluorescent ground-state complex (static quenching). nih.gov Common quenchers like acrylamide are used to probe the exposure of tryptophan residues. The efficiency of quenching is quantified by the Stern-Volmer constant (KSV), which can be determined from the decrease in fluorescence intensity as a function of quencher concentration. nih.gov For a 7-methyltryptophan residue embedded in a biomolecule, a lower KSV value compared to the free amino acid would indicate that the residue is buried within the structure and less accessible to the quencher.

| Compound | Lifetime Component 1 (τ₁) | Lifetime Component 2 (τ₂) | Lifetime Component 3 (τ₃) |

|---|---|---|---|

| L-Tryptophan | 3.14 ns | 0.51 ns | - |

| Alanyl-Tryptophan (AW) | 0.73 ns | 2.0 ns | - |

| Glycyl-Tryptophan (GW) | 0.33 ns | 1.39 ns | - |

| Tryptophyl-Glycine (WG) | 0.80 ns | 1.92 ns | 7.49 ns |

Note: Data is based on studies of tryptophan and simple dipeptides to illustrate the principles of time-resolved fluorescence measurements. nih.gov The exact lifetimes for 7-methyltryptophan would vary.

Environmental Sensitivity of Tryptophan Analogue Fluorescence as a Microenvironment Probe

The fluorescence emission spectrum of tryptophan and its analogues is highly sensitive to the polarity of the local microenvironment. nih.gov In a nonpolar, hydrophobic environment, such as the interior of a folded protein, the emission spectrum is typically blue-shifted (shifted to shorter wavelengths) and exhibits a higher quantum yield. Conversely, in a polar, aqueous environment, the spectrum is red-shifted (shifted to longer wavelengths) with a lower quantum yield. nih.gov This solvatochromic effect makes tryptophan analogues like 7-methyltryptophan excellent intrinsic probes for monitoring protein folding, conformational changes, and ligand binding.

The introduction of the 7-methyl group can enhance these probing capabilities. Studies on other modified tryptophans, such as 7-azatryptophan, have demonstrated their utility in reporting on the polarity and water content at protein-peptide binding interfaces. nih.gov For example, the emission of 7-azatryptophan shifts from 350 nm in a nonpolar solvent like tetrahydrofuran to 402 nm in water, a significant red shift that reflects the change in environmental polarity. nih.gov A similar, albeit likely less pronounced, sensitivity is expected for 7-methyltryptophan. When a peptide containing 7-methyltryptophan binds to a target protein, a blue shift in its fluorescence emission would suggest that the residue has moved from the aqueous solvent into a more hydrophobic binding pocket.

| Fluorophore | Solvent | Emission Maximum (λem) |

|---|---|---|

| Tryptophan | Dioxane (Nonpolar) | ~330 nm |

| Water (Polar) | ~355 nm | |

| 7-Azatryptophan | Tetrahydrofuran (Nonpolar) | 350 nm |

| Water (Polar) | 402 nm |

Note: Data for Tryptophan and 7-Azatryptophan are used to illustrate the principle of environmental sensitivity. nih.govnih.gov The magnitude of the shift for 7-methyltryptophan would depend on its specific electronic properties.

Phosphorescence and Optically Detected Magnetic Resonance (ODMR) Spectroscopy

Probing Tryptophan-Nucleic Acid Interactions and Local Environments

Phosphorescence, the emission of light from the triplet excited state, provides a complementary tool to fluorescence for studying molecular interactions. At low temperatures (typically 77 K or 1.2 K), the long lifetime of the triplet state makes it highly sensitive to the local environment. Optically Detected Magnetic Resonance (ODMR) is a double resonance technique that combines optical spectroscopy with electron paramagnetic resonance to measure the zero-field splitting (ZFS) parameters of the triplet state with high precision. nih.gov

The incorporation of methylated tryptophan analogues into peptides has been instrumental in studying their interactions with nucleic acids. nih.govacs.org When a peptide containing a tryptophan analogue binds to a nucleic acid, stacking interactions between the indole ring and the nucleotide bases cause distinct changes in the phosphorescence spectrum and the ZFS parameters. Typically, this interaction leads to a red shift in the phosphorescence 0,0-band and a reduction in the ZFS parameter D. nih.gov These changes indicate a decrease in the separation between the triplet sublevels, which is a direct consequence of the altered electronic environment due to stacking.

For example, studies on peptides containing 6-methyltryptophan have shown that binding to poly(A) results in a significant red shift of the phosphorescence 0,0-band and a decrease in the D value, indicative of strong stacking interactions. nih.gov These spectroscopic signatures allow for the characterization of different binding modes, such as intercalation, aromatic stacking, and edge-on interactions. nih.gov

Analysis of Triplet State Properties as Structural and Interaction Indicators

The triplet state of a tryptophan analogue is characterized by several key properties that serve as sensitive indicators of structure and interaction. The primary parameters derived from ODMR experiments are the zero-field splitting parameters, D and E, which describe the magnetic dipole-dipole interaction between the two unpaired electrons in the triplet state. The D value reflects the average separation of the electrons, while the E value describes the asymmetry of the electron distribution. acs.org

Changes in these parameters provide detailed information about the local environment. A decrease in the D value, as seen in the binding of 6-methyltryptophan-containing peptides to nucleic acids, suggests an expansion of the electron cloud, consistent with stacking interactions. nih.gov In addition to the ZFS parameters, the kinetic properties of the individual triplet sublevels (their population, depopulation, and relative radiative rates) can be determined. Binding to nucleic acids can induce large changes in these triplet state kinetics, often reflecting enhanced spin-orbit coupling, which provides further detail on the nature of the interaction. nih.gov The analysis of these triplet state properties, therefore, offers a high-resolution view of the local structure and electronic perturbations experienced by the 7-methyltryptophan probe when incorporated into a biomolecular complex.

| Parameter | K(6MeW)GK (Free Peptide) | K(6MeW)GK + Poly(A) | Change upon Binding |

|---|---|---|---|

| Phosphorescence 0,0-band (nm) | 419.8 | 423.5 | +3.7 nm (Red Shift) |

| ZFS Parameter |D| (GHz) | 2.841 | 2.766 | -0.075 GHz |

| ZFS Parameter |E| (GHz) | 1.305 | 1.299 | -0.006 GHz |

Note: Data from the related analogue 6-methyltryptophan is presented to demonstrate the utility of the technique for studying peptide-nucleic acid interactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

1D and 2D NMR for Conformational Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and dynamics of biomolecules in solution under near-physiological conditions. nih.govnih.gov For peptides containing 7-methyltryptophan, a suite of 1D and 2D NMR experiments can be employed to achieve a complete conformational assignment.

The process begins with the assignment of all proton resonances in the peptide using 2D NMR experiments like TOCSY (Total Correlation Spectroscopy) and COSY (Correlation Spectroscopy). The TOCSY experiment identifies protons that are part of the same amino acid spin system, while the COSY experiment reveals protons that are coupled through three bonds (e.g., HN-Hα, Hα-Hβ).

Once the resonances are assigned, the conformation is determined primarily through the Nuclear Overhauser Effect (NOE), which is observed in a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. An NOE between two protons indicates that they are close in space (typically < 5 Å), regardless of their position in the primary sequence. By identifying a network of NOEs, such as those between the Hα of one residue and the HN of the next (dαN(i, i+1)), the sequential connectivity and secondary structure elements (e.g., helices, sheets, turns) can be established. scielo.br The presence of the 7-methyl group provides an additional, unique set of proton signals that can be used for assignment and to generate specific NOE-based distance restraints, helping to precisely define the orientation of the indole side chain within the peptide's structure. Analysis of scalar coupling constants (3J-couplings) can provide further information on dihedral angles, refining the final structural model. rsc.org

Chemical Shift Perturbations and Nuclear Overhauser Effects (NOEs) in Ligand Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the details of molecular interactions at an atomic level. When a ligand containing 7-methyltryptophan binds to a target protein, subtle changes in the electronic environment of the nuclei can be detected, providing invaluable information about the binding interface and the conformation of the bound ligand.

Chemical Shift Perturbations (CSP): The chemical shift of a nucleus is highly sensitive to its local magnetic environment. Upon ligand binding, perturbations in the chemical shifts of both the ligand and protein nuclei can be observed. bcm.edu Mapping these chemical shift perturbations (CSPs) onto the protein's structure allows for the identification of the binding site. nih.gov The magnitude of the shift change for a specific nucleus is indicative of its proximity to the binding interface or its involvement in a binding-induced conformational change. Titration experiments, where the ligand is incrementally added to the protein sample, can be used to calculate the dissociation constant (Kd), a measure of binding affinity. researchgate.net

For a peptide containing 7-methyltryptophan, the unique signals from the methyl group and the indole ring protons serve as sensitive probes. Changes in their chemical shifts upon binding to a receptor provide direct evidence of the residue's role in the interaction.

Table 1: Illustrative Chemical Shift Perturbation Data for a 7-Methyltryptophan Containing Peptide Upon Binding to a Target Protein (Note: This data is representative and intended for illustrative purposes.)

| Peptide Residue | Nucleus | Chemical Shift (Free) (ppm) | Chemical Shift (Bound) (ppm) | Chemical Shift Perturbation (Δδ) (ppm) |

|---|---|---|---|---|

| 7-Me-Trp | Indole H4 | 7.62 | 7.85 | 0.23 |

| 7-Me-Trp | Indole H5 | 7.15 | 7.28 | 0.13 |

| 7-Me-Trp | Indole H6 | 7.08 | 7.11 | 0.03 |

| 7-Me-Trp | Methyl H | 2.51 | 2.75 | 0.24 |

| Alanine | Amide H | 8.12 | 8.34 | 0.22 |

Nuclear Overhauser Effects (NOEs): The Nuclear Overhauser Effect (NOE) is a phenomenon in which the saturation of one nuclear spin population by radiofrequency irradiation results in a change in the signal intensity of other spins that are spatially close (typically within 5 Å). wikipedia.org NOE is manifested through cross-relaxation and is fundamental to determining the three-dimensional structure of molecules in solution. nih.gov

In the context of ligand binding, intermolecular NOEs between the protons of the 7-methyltryptophan-containing ligand and protons of the protein receptor provide direct, unambiguous evidence of their close proximity. nih.gov These NOEs act as distance restraints, which are critical for defining the precise orientation and conformation of the ligand within the binding pocket. For example, Saturation-Transfer Difference (STD) NMR, an experiment based on the NOE, has been used to study the binding of 7-DL-methyl-tryptophan to human serum albumin, illustrating its utility in screening and mapping ligand binding epitopes. ed.govunl.pt

Computational Modeling and Molecular Dynamics Simulations

Complementing experimental techniques like NMR, computational modeling and molecular dynamics (MD) simulations have become indispensable tools for exploring the conformational dynamics and interactions of biomolecules. researchgate.net These methods allow for the investigation of molecular behavior on timescales ranging from picoseconds to microseconds, providing insights that can be difficult to obtain experimentally.

Prediction of Conformational Landscapes and Energy Minima

Before a peptide or protein can bind to its target, it exists in a dynamic equilibrium of different conformations. Understanding this "conformational landscape" is key to predicting its binding competency. Computational methods can be used to explore the potential energy surface of a molecule to identify stable, low-energy conformations (energy minima).

For a peptide containing 7-methyltryptophan, the methyl group can introduce steric constraints that influence the preferred backbone (phi/psi) and side-chain (chi) dihedral angles. Energy minimization and conformational search algorithms are employed to systematically explore these degrees of freedom and predict the most probable structures. nih.gov These calculations generate an energy landscape, where the valleys represent stable conformational states. The relative populations of these states can be estimated based on their free energies, providing a picture of the peptide's conformational ensemble in solution. biorxiv.org

Table 2: Representative Calculated Energy Minima for Different Conformations of a 7-Methyltryptophan Dipeptide (Note: This data is representative and intended for illustrative purposes.)

| Conformation | Dihedral Angles (φ, ψ) | Relative Potential Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| A (β-sheet) | -120°, +125° | 0.00 | 65 |

| B (Polyproline II) | -75°, +145° | 0.85 | 25 |

| C (α-helical) | -65°, -40° | 2.10 | 8 |

Simulation of Protein-Ligand, Protein-Protein, and Protein-Nucleic Acid Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions. springernature.com An initial model of the complex, often derived from docking studies or experimental data like NOEs, is placed in a simulated physiological environment (a box of water molecules and ions). The forces on each atom are calculated using a force field, and Newton's equations of motion are solved iteratively to simulate the movement of the atoms over time.

MD simulations of a 7-methyltryptophan-containing ligand bound to its protein target can reveal:

Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation, the stability of the complex can be assessed. researchtrends.net

Key Intermolecular Interactions: The simulation can identify and quantify the persistence of specific hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the 7-methyltryptophan residue and the protein.

Conformational Changes: MD can show how the protein and ligand adapt their conformations upon binding, a phenomenon known as "induced fit." nih.gov This is particularly important for understanding the role of protein flexibility in recognizing and binding ligands.

Solvent Effects: The explicit inclusion of water molecules allows for a detailed analysis of their role in mediating the protein-ligand interaction.

These simulation techniques are equally applicable to studying more complex systems, such as the role of a 7-methyltryptophan residue at the interface of a protein-protein or protein-nucleic acid complex.

Rational Design of Peptide-Based Therapeutics with Optimized Conformations

A major challenge in peptide drug development is their inherent flexibility, which can lead to poor binding affinity and susceptibility to degradation. The incorporation of conformationally constrained non-canonical amino acids, like 7-methyltryptophan, is a key strategy to overcome these limitations. nih.gov

Computational modeling and MD simulations play a pivotal role in the rational design process:

Scaffolding and Constraint: Simulations help predict how introducing 7-methyltryptophan into a peptide sequence will restrict its conformational freedom, pre-organizing it into a bioactive conformation that matches the target's binding site.

Affinity Optimization: By simulating various analogs with modifications at or near the 7-methyltryptophan residue, researchers can perform in silico screening to predict which changes will enhance binding affinity. Free energy calculation methods, such as MM/PBSA, can be used to rank potential drug candidates. arxiv.org

Improving Bioavailability: The methyl group on the tryptophan indole ring increases its hydrophobicity, which can influence properties like cell permeability. Simulations can help model the interaction of these modified peptides with lipid bilayers to predict their potential for improved oral bioavailability or cell penetration. The development of advanced computational methods, including those integrating machine learning, is accelerating the ability to predict entire structural ensembles of peptides, further enhancing rational design capabilities.

By integrating these computational approaches with experimental validation, scientists can accelerate the development of novel peptide-based therapeutics with optimized potency, selectivity, and drug-like properties.

Biological and Pharmacological Investigations of 7 Methyltryptophan Analogues

Structure-Activity Relationship (SAR) Studies in Receptor Systems

The introduction of a methyl group at the 7-position of the tryptophan indole (B1671886) ring can profoundly influence the interaction of a ligand with its biological target. This modification alters the hydrophobicity, steric profile, and electron distribution of the indole nucleus, which are critical for receptor binding and activation.

Impact of 7-Methyltryptophan on Receptor Binding Affinity and Selectivity

The 7-position of the tryptophan indole ring is a less commonly modified site compared to the 5- or 6-positions, making analogues with substitutions at this position a subject of novel investigation. A methyl group at C7 increases the lipophilicity of the side chain, which can enhance binding to hydrophobic pockets within a receptor's binding site. However, it also introduces steric bulk, which could either be beneficial, by promoting a more favorable binding conformation, or detrimental, by causing steric clashes that prevent optimal binding.

While specific binding data for 7-methyltryptophan-containing ligands are not extensively documented for a wide range of receptors, studies on related modifications provide valuable insights. For example, C7-prenylation of tryptophan-containing cyclic dipeptides has been shown to significantly increase their biological activities, suggesting that functionalization at this position can be a productive strategy for enhancing molecular interactions. nih.gov The selectivity profile can also be altered; the added bulk of the methyl group may disfavor binding to one receptor subtype while being accommodated by another, thereby improving the ligand's selectivity.

Table 1: Hypothetical Influence of Indole C7-Substituents on Physicochemical Properties Relevant to Receptor Binding

| Substituent at C7 | Relative Lipophilicity | Steric Bulk | Potential Impact on Receptor Interaction |

|---|---|---|---|

| -H (Tryptophan) | Baseline | Minimal | Baseline interaction, potential for H-bonding via indole N-H. |

| -CH₃ (7-Methyltryptophan) | Increased | Moderate | Enhanced hydrophobic interactions; potential for steric hindrance. |

| -F (7-Fluorotryptophan) | Slightly Increased | Minimal | Alters electronic properties; may form specific halogen bonds. |

| -OH (7-Hydroxytryptophan) | Decreased | Minimal | Introduces H-bond donor/acceptor capability. |

Correlation with Biological Potency and Efficacy in Bioassays

Changes in receptor binding affinity are generally expected to correlate with shifts in biological potency (e.g., EC₅₀ or IC₅₀ values) in functional assays. An increase in binding affinity due to the 7-methyl group would typically translate to greater potency. However, the efficacy—the ability of the ligand to activate the receptor upon binding—can be affected independently.

The 7-methyl modification could influence the conformational changes in the receptor that are necessary for signal transduction. Studies on tryptophan analogues in ghrelin peptide modulators have shown that the precise orientation of the side chain can switch a compound's activity from an inverse agonist to an agonist. nih.gov This highlights that even subtle steric changes, such as the addition of a methyl group, can have a dramatic impact on the functional outcome of receptor binding. Therefore, a 7-methyltryptophan analogue might exhibit increased potency but similar efficacy, or it could display an entirely different functional profile (e.g., partial agonism, antagonism) compared to its non-methylated counterpart.

Stereochemical Effects on Pharmacological Profiles and Prolonged Activity

The use of Fmoc-7-methyl-DL-tryptophan in synthesis introduces a chiral center, resulting in a mixture of L- and D-enantiomers. It is a well-established principle in pharmacology that stereoisomers can have vastly different biological activities. nih.govresearchgate.net Biological systems, being chiral themselves, often exhibit stereoselectivity, leading to one enantiomer having higher affinity and/or efficacy than the other. nih.gov The "inactive" enantiomer, or eutomer, is not always inert and can sometimes contribute to off-target effects.

Antimicrobial Applications of Modified Peptides

The rise of antibiotic resistance has spurred the development of new antimicrobial agents, with antimicrobial peptides (AMPs) emerging as a promising class. The properties of these peptides can be optimized through the incorporation of non-standard amino acids like 7-methyltryptophan.

Design of Peptides with Enhanced Antibacterial and Antifungal Activity

Tryptophan plays a critical role in the function of many AMPs. Its large, hydrophobic indole side chain is crucial for interacting with and disrupting the lipid bilayers of microbial membranes. nih.govfrontiersin.org Modifying the tryptophan residue can enhance these interactions. The addition of a methyl group at the 7-position increases the hydrophobicity of the side chain, which can strengthen its insertion into the bacterial membrane, potentially leading to enhanced lytic activity.

Indeed, 7-Methyl-DL-tryptophan is recognized as a key precursor in the biosynthesis of certain non-ribosomal peptide antibiotics, highlighting its natural role in antimicrobial compounds. medchemexpress.com Furthermore, studies on synthetic AMPs have shown that replacing natural tryptophan with modified analogues can significantly improve performance. In one study, the substitution of tryptophan with analogues like 5-methyl-tryptophan and fluorinated tryptophans in a peptide sequence led to enhanced antibacterial activity against a range of pathogens, including ESKAPE bacteria. nih.gov This suggests a strong rationale for exploring 7-methyltryptophan in similar designs. These modifications can lead to peptides with not only greater potency but also improved selectivity for microbial membranes over host cells.

Many AMPs also exhibit antifungal properties. The mechanism of action against fungi also involves membrane disruption, and peptides rich in arginine and tryptophan have shown efficacy against fungal pathogens like Candida albicans and Aspergillus fumigatus. nih.govmdpi.com The enhanced hydrophobic character of 7-methyltryptophan could similarly boost the ability of peptides to disrupt the fungal cell membrane, which is rich in ergosterol.

Table 2: Example of Minimum Inhibitory Concentrations (MIC, µM) of a Modified Antimicrobial Peptide (NCR169C Derivative) Showing the Effect of Tryptophan Analogs on Antibacterial Activity. (Data adapted from a study on related tryptophan analogs nih.gov)

| Bacterial Strain | Parent Peptide (W) | 5-Me-W Analog | 5-F-W Analog | 6-F-W Analog |

|---|---|---|---|---|

| E. faecalis | 3.1 | 3.1 | 1.6 | 1.6 |

| S. aureus | 3.1 | 6.3 | 1.6 | 1.6 |

| K. pneumoniae | 3.1 | 3.1 | 1.6 | 1.6 |

| A. baumannii | 3.1 | 3.1 | 1.6 | 1.6 |

| P. aeruginosa | 3.1 | 3.1 | 1.6 | 1.6 |

Mechanistic Investigations of Membrane Interaction and Cell Lysis

The primary mechanism of action for many cationic, tryptophan-rich AMPs involves direct interaction with the microbial cell membrane. The process typically begins with the electrostatic attraction of the positively charged peptide (often due to lysine (B10760008) or arginine residues) to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Following this initial binding, the hydrophobic tryptophan residues play a key role by inserting into the membrane interface. The indole ring preferentially locates at the lipid-water interface, anchoring the peptide and facilitating its accumulation on the membrane surface. Once a critical concentration is reached, the peptides disrupt the membrane's integrity. This can occur through various models, such as the "barrel-stave" or "toroidal pore" model, where peptides assemble to form pores, or the "carpet" model, where they disrupt the membrane in a detergent-like manner. nih.gov This disruption leads to the leakage of cellular contents and ultimately, cell death.

The incorporation of 7-methyltryptophan is hypothesized to enhance this process. The increased hydrophobicity of the 7-methylindole (B51510) side chain would favor a deeper or more stable insertion into the nonpolar core of the lipid bilayer. This could lower the peptide concentration required to induce membrane permeabilization, resulting in more potent and rapid cell lysis.

Applications in Drug Discovery and Development Pipelines

The introduction of a methyl group at the 7-position of the indole ring of tryptophan can significantly alter its steric and electronic properties. These modifications can influence how the molecule interacts with biological targets, offering a pathway to fine-tune the pharmacological profiles of drug candidates.

Lead Optimization through Non-Canonical Tryptophan Analogues for APIs

In the intricate process of drug discovery, lead optimization is a critical phase where a promising compound is refined to enhance its efficacy, selectivity, and pharmacokinetic properties. The incorporation of non-canonical amino acids, such as 7-methyltryptophan, into the structure of active pharmaceutical ingredients (APIs) represents a powerful strategy to achieve these goals.

The rationale behind using such analogues lies in their ability to introduce subtle yet impactful changes to a molecule. For instance, the methyl group in 7-methyltryptophan can:

Enhance Binding Affinity: The added methyl group can establish favorable van der Waals interactions within the binding pocket of a target protein, thereby increasing the compound's potency.

Improve Metabolic Stability: The C7 position of the indole ring is susceptible to metabolic oxidation. Methylation at this position can block this metabolic pathway, leading to a longer in vivo half-life of the drug.

Modulate Lipophilicity: The introduction of a methyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, and ability to cross cellular membranes, including the blood-brain barrier.

Influence Conformation: The steric bulk of the methyl group can restrict the conformational flexibility of the molecule, locking it into a bioactive conformation that is more favorable for target binding.

The Fmoc protecting group on this compound makes it a ready-to-use building block for solid-phase peptide synthesis, allowing for the systematic incorporation of this non-canonical amino acid into peptide-based drug candidates to explore structure-activity relationships (SAR).

| Property Influenced by 7-Methyl-Tryptophan Incorporation | Potential Outcome in Lead Optimization |

| Binding Affinity | Increased potency and efficacy of the API. |

| Metabolic Stability | Extended in vivo half-life and reduced dosing frequency. |

| Lipophilicity | Modified absorption, distribution, and membrane permeability. |

| Conformational Rigidity | Enhanced selectivity and reduced off-target effects. |

Development of Therapeutics Targeting Tryptophan Metabolism Pathways

Tryptophan metabolism is a complex network of biochemical reactions that bifurcates into two main routes: the serotonin (B10506) pathway and the kynurenine (B1673888) pathway. Dysregulation in these pathways has been implicated in a range of pathologies, including neurological disorders, cancer, and autoimmune diseases. Consequently, the enzymes that control these pathways, such as tryptophan hydroxylase (TPH) and indoleamine 2,3-dioxygenase (IDO), have become attractive targets for therapeutic intervention.

7-Methyltryptophan analogues have been investigated for their potential to modulate the activity of these key enzymes. For example, while 1-methyl-tryptophan is a known inhibitor of IDO, an enzyme often overexpressed in tumors to create an immunosuppressive microenvironment, the strategic placement of a methyl group at other positions on the indole ring, such as the 7-position, can offer a different pharmacological profile.

Research in this area focuses on developing 7-methyltryptophan-based compounds that can act as either inhibitors or modulators of specific enzymes in the tryptophan metabolic cascade. The goal is to design molecules that can selectively target diseased cells or tissues, thereby restoring the normal balance of tryptophan metabolites. For instance, selective inhibitors of TPH1, the peripheral form of tryptophan hydroxylase, are being explored for the treatment of carcinoid syndrome and other conditions characterized by excessive serotonin production. The unique structural features of 7-methyltryptophan could be exploited to design isoform-selective inhibitors with improved therapeutic windows.

| Tryptophan Metabolism Pathway | Key Enzyme | Potential Therapeutic Application of 7-Methyltryptophan Analogues |

| Serotonin Pathway | Tryptophan Hydroxylase (TPH) | Development of selective inhibitors for conditions with excess serotonin production. |

| Kynurenine Pathway | Indoleamine 2,3-dioxygenase (IDO) | Design of modulators to counteract immune suppression in cancer. |

Imaging Agents for Pathway-Specific Visualization (e.g., Positron Emission Tomography Tracers)

The ability to visualize and quantify metabolic pathways in vivo is crucial for understanding disease mechanisms and for the development of targeted therapies. Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive assessment of biochemical processes in living subjects. The development of radiolabeled tracers that can specifically track the fate of tryptophan and its analogues is an active area of research.

A significant advancement in this field is the development of 7-[¹⁸F]fluorotryptophan (7-[¹⁸F]FTrp) as a PET tracer for imaging tryptophan metabolism. nih.govdocumentsdelivered.com Studies have demonstrated that this tracer exhibits high in vivo stability, a critical property for obtaining clear and reliable PET images. documentsdelivered.com

Preclinical studies in animal models have shown that 7-[¹⁸F]FTrp can effectively delineate serotonergic areas and the melatonin-producing pineal gland in the brain. documentsdelivered.com This suggests its potential for studying neurological and psychiatric disorders where the serotonin system is implicated. Furthermore, 7-[¹⁸F]FTrp has been shown to accumulate in tumor xenografts, indicating its utility in oncology for visualizing tumors that have altered tryptophan metabolism. documentsdelivered.com The ability to image tryptophan uptake and metabolism in tumors could aid in patient stratification for therapies targeting these pathways and for monitoring treatment response.

The development of such pathway-specific imaging agents underscores the versatility of 7-substituted tryptophan analogues, extending their application from therapeutic intervention to advanced diagnostic tools.

| Imaging Agent | Technique | Application | Key Findings |

| 7-[¹⁸F]fluorotryptophan (7-[¹⁸F]FTrp) | Positron Emission Tomography (PET) | Visualization of tryptophan metabolism in neurology and oncology. | High in vivo stability, clear delineation of serotonergic brain regions, and accumulation in tumor xenografts. nih.govdocumentsdelivered.com |

Future Directions and Emerging Research Avenues for Fmoc 7 Methyl Dl Tryptophan

Advanced Synthetic Strategies for Complex 7-Methyltryptophan Conjugates and Hybrids

The development of sophisticated synthetic methodologies is crucial for realizing the full potential of 7-methyltryptophan in creating complex biomolecules. Future research will likely focus on late-stage functionalization and chemo-selective ligation techniques to generate novel conjugates and hybrid structures with tailored properties.

One promising approach involves the direct and regioselective modification of the tryptophan-containing peptide backbone. For instance, rhodium(III)-catalyzed C(7)-H maleimidation has been demonstrated as an efficient method for the late-stage functionalization of tryptophan residues within peptides. nih.gov This strategy allows for the introduction of a maleimide (B117702) group at the C7 position, which can then serve as a "clickable" handle for conjugation with various biomolecules, such as other peptides, small molecule drugs, or imaging agents, through Michael addition reactions with thiol-containing molecules. nih.govresearchgate.net This modular approach enables the rapid synthesis of complex peptide-drug conjugates and cyclic peptides with enhanced biological activities. nih.gov

The versatility of this method is highlighted by the ability to conjugate a variety of molecules to the C7-maleimidated tryptophan. For example, complex peptides and hybrid molecules can be synthesized with moderate to excellent yields, demonstrating the robustness of this chemical ligation strategy. nih.gov

| Conjugate/Hybrid Molecule | Yield (%) |

| Peptide Conjugates | |

| Dipeptide 12b | 93 |

| Complex Peptide 12c | 85 |

| Complex Peptide 12d | 90 |

| Hexapeptide 12e | 85 |

| Complex Peptide 12g | 87 |

| Hybrid Molecules | |

| Hybrid Molecule 7g | 75 |

| Hybrid Molecule 7h | 68 |

| Hybrid Molecule 7i | 58 |

| Hybrid Molecule 7j | 62 |

| Glycopeptide 7k | 65 |

| Hybrid Molecule 12f | 90 |

Data sourced from a study on modular synthesis of clickable peptides via late-stage maleimidation on C(7)-H tryptophan. nih.gov

Future efforts in this area will likely focus on expanding the repertoire of C-H activation and bio-orthogonal chemistries to allow for even greater control over the structure and function of 7-methyltryptophan-containing biomolecules.

High-Throughput Screening of Peptide Libraries Containing 7-Methyltryptophan for Bioactivity Discovery

High-throughput screening (HTS) of large peptide libraries is a powerful engine for the discovery of novel bioactive compounds. nih.govnih.gov The inclusion of 7-methyltryptophan in these libraries can significantly expand the chemical space explored, leading to the identification of peptides with enhanced potency, selectivity, and stability.

Several HTS platforms are well-suited for screening libraries of peptides containing non-canonical amino acids like 7-methyltryptophan. These include:

Phage Display: This technique allows for the screening of vast libraries of peptides displayed on the surface of bacteriophages. researchgate.net Libraries incorporating 7-methyltryptophan can be screened against a wide range of biological targets to identify high-affinity binders.

mRNA Display: In this in vitro selection method, a library of peptides is covalently linked to their corresponding mRNA molecules, enabling the screening of libraries with complexities exceeding 10¹³ members. researchgate.net

One-Bead-One-Compound (OBOC) Libraries: This method involves the synthesis of a single peptide sequence on each bead in a large library, followed by screening for binding to a target of interest.

Alanine Scanning Libraries: In this approach, each amino acid residue in a known bioactive peptide is systematically replaced with alanine to identify key residues for activity. biosyn.com A similar strategy could be employed where 7-methyltryptophan is systematically substituted at various positions to optimize peptide function. biosyn.com

Virtual Screening: Computational approaches, such as structure-based virtual screening (SBVS), can be used to screen large in silico libraries of peptides containing 7-methyltryptophan against the three-dimensional structure of a target protein. nih.govnih.gov This can help to prioritize candidates for chemical synthesis and experimental testing. nih.gov

The incorporation of 7-methyltryptophan into these screening platforms is expected to yield novel peptide-based therapeutics for a variety of diseases.

Development of Novel Spectroscopic Probes for In Vivo Imaging and Real-Time Biological Monitoring

Tryptophan analogs are increasingly being explored as intrinsic and extrinsic fluorescent probes to study protein structure, function, and dynamics. The unique photophysical properties of these analogs can provide insights that are not attainable with native tryptophan. While specific studies on the spectroscopic properties of 7-methyltryptophan are not yet widely available, the development of other tryptophan derivatives suggests a promising future for 7-methyltryptophan in this area.

For instance, the synthesis of alkyne-substituted tryptophans has enabled the creation of chemical probes for protein profiling studies. nih.gov The alkyne moiety allows for the "click" attachment of reporter groups, such as fluorophores, for multimodal analysis. nih.gov A similar strategy could be applied to 7-methyltryptophan, where the methyl group could be further functionalized to incorporate a reporter group.

Furthermore, the development of fluorinated tryptophan analogs as PET (Positron Emission Tomography) probes for in vivo imaging of tryptophan metabolism highlights the potential of modified tryptophans in diagnostics. nih.gov The altered electronic properties of the indole (B1671886) ring due to the methyl group in 7-methyltryptophan could potentially be exploited for the development of novel spectroscopic probes with unique absorption and emission characteristics. Future research in this area will likely involve the detailed characterization of the photophysical properties of 7-methyltryptophan and its derivatives, and their application in the development of new tools for biological imaging.

Applications in De Novo Protein Design and Engineering for Novel Enzymatic Functions

De novo protein design, the creation of new proteins from scratch, offers the opportunity to generate novel structures and functions not found in nature. nih.govmdpi.com The incorporation of non-canonical amino acids like 7-methyltryptophan into de novo designed proteins can provide a means to introduce novel chemical functionalities and to fine-tune protein stability and structure. mdpi.com

The methyl group at the 7-position of the indole ring can influence the local environment within a protein fold through steric and hydrophobic interactions. This can be leveraged to:

Stabilize Protein Folds: The hydrophobic nature of the methyl group can contribute to the stability of the hydrophobic core of a designed protein.

Create Novel Binding Pockets: The altered shape and electronic properties of the 7-methylindole (B51510) side chain can be used to create specific binding pockets for small molecule ligands or other proteins.

Engineer Catalytic Sites: The introduction of 7-methyltryptophan near a catalytic center could modulate the electronic environment and influence the efficiency and selectivity of an engineered enzyme.

Recent advances in computational protein design, including the use of machine learning and generative models, are making it easier to design complex protein architectures. researchgate.net These tools can be adapted to incorporate non-canonical amino acids like 7-methyltryptophan, allowing for the exploration of a much larger sequence and structure space. biorxiv.org The future of de novo protein design with 7-methyltryptophan lies in the creation of bespoke proteins with tailored functions, such as novel enzymes for industrial catalysis or therapeutic proteins with high specificity and stability.

Pre-Clinical and Clinical Translation Potential of 7-Methyltryptophan Modified Therapeutics

The ultimate goal of developing novel biomolecules is their translation into clinically useful therapeutics. Peptides and proteins containing 7-methyltryptophan have the potential for significant preclinical and clinical development, particularly in the areas of oncology and infectious diseases.

A compelling example of the therapeutic potential of modifying the C7 position of tryptophan comes from studies on C7-prenylated tryptophan-containing cyclic dipeptides. nih.gov Enzymatic prenylation at the C7 position of the tryptophan residue in these dipeptides led to a significant increase in their anticancer and antimicrobial activities. nih.gov This suggests that the C7 position is a "hotspot" for modification to enhance bioactivity. It is plausible that methylation at this position could confer similar, albeit more subtle, advantages.

| Compound | Bioactivity |

| Cyclic Dipeptides (1a-7a) | Baseline anticancer and antimicrobial activity |

| C7-Prenylated Derivatives (1b-7b) | Significantly increased anticancer and antimicrobial activity |

Data sourced from a study on C7-prenylation of tryptophan-containing cyclic dipeptides. nih.gov

The methyl group in 7-methyltryptophan can enhance the metabolic stability of peptides by protecting the indole ring from enzymatic degradation. This could lead to therapeutics with improved pharmacokinetic profiles. Furthermore, the increased hydrophobicity imparted by the methyl group may enhance the ability of peptides to cross cell membranes, which is often a limitation for peptide-based drugs. researchgate.net

Future preclinical studies will need to focus on evaluating the efficacy, safety, and pharmacokinetic properties of 7-methyltryptophan-modified peptides in relevant animal models of disease. If successful, these studies could pave the way for the clinical translation of a new generation of peptide therapeutics with improved therapeutic profiles.

常见问题

Q. Table 1. Key Analytical Techniques for this compound Characterization

| Technique | Application | Critical Parameters |

|---|---|---|

| Chiral HPLC | Enantiomeric purity verification | Chiral stationary phase (e.g., amylose) |

| ¹³C NMR | Methyl group position confirmation | Deuterated DMSO as solvent |

| LC-MS/MS | Degradation product identification | Collision energy optimized for indole |

| ITC | Binding affinity measurement | Cell concentration ≥ 10× Kd |

Q. Table 2. Common Pitfalls in Bioactivity Studies

| Pitfall | Mitigation Strategy |

|---|---|

| Off-target effects | Use isoform-specific inhibitors as controls |

| Cell line heterogeneity | Validate results across ≥3 distinct cell lines |

| Assay interference | Pre-treat samples to remove fluorescent compounds |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。